3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one
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Overview
Description
3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthra[1,9-cd]isoxazol-6-ones This compound is characterized by its unique structure, which includes two phenoxy groups attached to an anthra[1,9-cd]isoxazol-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthraquinone with hydroxylamine to form an anthra[1,9-cd]isoxazol-6-one intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with phenol derivatives to introduce the phenoxy groups at the 3 and 5 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the phenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogenated phenols or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of phenoxy-substituted anthra[1,9-cd]isoxazol-6-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-cancer properties.
Medicine: The compound is being explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the protein lysine methyltransferase G9a, which plays a role in epigenetic regulation. By inhibiting G9a, the compound can modulate gene expression and induce apoptosis in cancer cells. The molecular pathways involved include the reduction of histone H3 lysine 9 dimethylation (H3K9me2), leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can be compared with other anthra[1,9-cd]isoxazol-6-one derivatives, such as:
- 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
These compounds share a similar core structure but differ in the substituents attached to the anthra[1,9-cd]isoxazol-6-one scaffold
Properties
CAS No. |
5476-99-3 |
---|---|
Molecular Formula |
C26H15NO4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
10,12-diphenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H15NO4/c28-25-18-13-7-8-14-19(18)26-23-22(25)20(29-16-9-3-1-4-10-16)15-21(24(23)27-31-26)30-17-11-5-2-6-12-17/h1-15H |
InChI Key |
PARVJPDURSLVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=CC=C6 |
Origin of Product |
United States |
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